Friedelin

描述

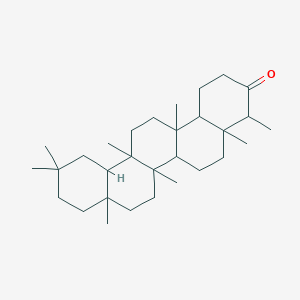

弗里德林是一种四环三萜类化合物,主要存在于软木组织和叶片材料中。 弗里德林因其多种药理活性而受到广泛关注,包括抗炎、抗氧化、抗癌和抗菌活性 .

准备方法

合成路线和反应条件

弗里德林可以通过鲨烯氧化物的五环化反应合成,生成lupananyl阳离子,然后进行十次超面1,2-甲基和氢的迁移 . 这种生物合成途径是连续的,涉及多个酶促步骤。

工业生产方法

弗里德林的工业生产涉及从天然来源提取,使用超声波、微波、超临界流体、离子液体和酸水解等方法 . 这些方法旨在减少环境影响。 此外,最近的进展导致了CRISPR/Cas9技术和基因过表达质粒的开发,利用基因工程酵母生产弗里德林 .

化学反应分析

反应类型

弗里德林会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰其结构和增强其药理活性至关重要。

常见试剂和条件

与弗里德林反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如氢化铝锂。反应条件通常涉及受控温度和特定溶剂,以确保所需的转化。

形成的主要产物

科学研究应用

Anti-Inflammatory Effects

Friedelin has been studied for its anti-inflammatory properties, particularly in the context of ulcerative colitis. Research indicates that this compound can attenuate inflammatory responses and enhance autophagy in animal models of colitis induced by dextran sulfate sodium (DSS). Key findings include:

- Mechanism of Action : this compound regulates pro-inflammatory cytokines and promotes autophagy through the AMPK-mTOR signaling pathway .

- Experimental Evidence : In a study involving DSS-induced colitis in mice, intraperitoneal administration of this compound resulted in significant improvements in body weight, disease activity index (DAI), colon length, and histopathological damage .

Anticancer Properties

This compound has shown promise as an anticancer agent. Notably:

- Prostate Cancer : this compound has been identified as a novel inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis. Molecular dynamics simulations suggest stable binding of this compound to this target, indicating its potential as a therapeutic agent for prostate cancer .

- Combination Therapies : Studies have explored the use of this compound in combination with conventional chemotherapy to enhance therapeutic efficacy and improve quality of life for cancer patients .

Antimicrobial Activity

This compound exhibits antimicrobial properties, which are beneficial in agricultural applications:

- Pest Control : Its anti-insect effects make this compound a candidate for developing natural pesticides that can alter soil microbial ecology favorably .

- Microbial Inhibition : Research highlights this compound's ability to inhibit pathogenic microorganisms, supporting its use in both medicinal and agricultural contexts.

Data Tables

The following tables summarize key findings from various studies on this compound's applications:

Case Study 1: Treatment of Ulcerative Colitis

A study conducted on DSS-induced colitis models demonstrated that this compound significantly reduced inflammation markers and improved histological scores. The study utilized molecular docking to confirm this compound's interaction with key inflammatory targets.

Case Study 2: Prostate Cancer Inhibition

In vitro experiments revealed that this compound effectively inhibited CYP17A1 activity, leading to reduced androgen levels in prostate cancer cells. The stability of the compound's binding was confirmed through molecular dynamics simulations.

作用机制

弗里德林通过多个分子靶点和途径发挥作用。 其中一条关键途径涉及AMPK-mTOR信号通路,该通路对弗里德林对自噬的作用至关重要 . 这种途径增强了弗里德林的药理作用,特别是在溃疡性结肠炎模型中。

相似化合物的比较

弗里德林通常与其衍生物3β-弗里德林醇进行比较,后者具有相似的药理特性,但在结构配置方面有所不同 . 其他类似的化合物包括各种弗里德烷三萜类化合物,它们具有广泛的生物活性。 这些化合物存在于低等植物中,如地衣、海洋绿藻、某些泥炭形式和褐煤 .

结论

弗里德林是一种用途广泛的生物活性化合物,在各个科学领域具有巨大的潜力。其独特的结构和多种药理特性使其成为化学、生物学、医学和工业领域研究人员宝贵的研究对象。

生物活性

Friedelin is a triterpene compound primarily derived from various plant sources, notably from the genus Maytenus. Its biological activities have garnered significant attention in recent years due to its potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Biosynthesis

This compound is characterized by a complex tetracyclic structure. The biosynthesis of this compound involves multiple enzymatic steps starting from squalene, progressing through various intermediates until the final product is formed. The key steps include:

- Condensation of Acetyl-CoA : Catalyzed by acetyl-CoA C-acetyltransferase.

- Formation of Mevalonate : Through the action of HMG-CoA reductase.

- Cyclization : Leading to the formation of this compound from squalene oxide.

Pharmacological Properties

This compound exhibits a wide range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : this compound has shown effectiveness against various pathogens, including bacteria such as Mycobacterium tuberculosis and fungi like Candida spp. .

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating pathways such as AMPK-mTOR signaling .

- Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects on several cancer cell lines, including MCF-7 breast cancer cells .

- Antioxidant Activity : this compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress .

- Neuroprotective Effects : There is evidence suggesting that this compound may offer neuroprotection, potentially beneficial in conditions like vascular dementia .

Case Studies and Research Findings

The following table summarizes key studies highlighting the biological activities of this compound:

This compound's biological activities are attributed to several mechanisms:

- Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial pathways and modulation of caspase activity.

- Anti-inflammatory Pathways : Inhibition of NF-kB activation and reduction in the expression of COX-2 and IL-1β.

- Antioxidant Defense : Upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.

常见问题

Q. Basic: How is Friedelin isolated from natural sources, and what are the challenges in obtaining sufficient quantities for research?

This compound is primarily isolated from cork and cork-derived materials (e.g., black condensate), where it can constitute up to 10% of the extract . Common methods include solvent extraction (e.g., ethanol or chloroform), followed by column chromatography for purification. Challenges include low yields due to its hydrophobicity and the labor-intensive nature of isolating milligram quantities from plant matrices. For instance, Azima tetracantha leaves and Garcinia prainiana twigs require multiple chromatographic steps to achieve >70% purity . Scalability remains a bottleneck, driving interest in synthetic biology approaches like yeast engineering .

Q. Basic: What spectroscopic and crystallographic methods are used to elucidate this compound’s structure?

This compound’s pentacyclic triterpenoid structure (C30H50O) is confirmed via:

- X-ray diffraction : Resolves the 3-oxofriedelane configuration and torsion angles (r.m.s. deviation <2.8°) .

- Mass spectrometry (EI-MS) : Identifies molecular ion peaks at m/z 426.7 and fragmentation patterns .

- NMR : Distinguishes methyl groups (C-23, C-24, C-25) and ketone signals (C-3) .

Crystallographic studies reveal its orthorhombic crystal system and P212121 space group .

Q. Advanced: How does this compound modulate autophagy in ulcerative colitis (UC) models, and what experimental approaches validate this mechanism?

In DSS-induced UC mice, this compound (intraperitoneal injection, 20 mg/kg) alleviates inflammation via:

- Autophagosome quantification : Transmission electron microscopy (TEM) shows increased autophagosomes in colonic epithelial cells .

- AMPK-mTOR pathway modulation : Immunofluorescence staining confirms upregulated ATG5 and inhibited mTOR phosphorylation .

- Cytokine profiling : Reduced IL-1β/IL-6 and elevated IL-10 levels via ELISA .

Methodological note: Disease severity is assessed using the Disease Activity Index (DAI), colon length, and histopathology .

Q. Advanced: What in vitro and in vivo models demonstrate this compound’s hepatoprotective effects, and what biomarkers are assessed?

- In vitro :

- In vivo :

- CCl4-induced liver damage in rats: Reduced ALT/AST levels and increased glutathione (GSH) .

Q. Advanced: How does this compound interact with human cytochrome P450 enzymes, and what are the implications for drug development?

This compound noncompetitively inhibits CYP3A4 (Ki = 6.16 µM) and competitively inhibits CYP2E1 (Ki = 18.02 µM), suggesting herb-drug interaction risks with substrates like warfarin or acetaminophen . Time-dependent inhibition of CYP3A4 (Kinact/Ki = 4.84 nM/min) further complicates dosing regimens. In vitro microsomal assays are critical for predicting pharmacokinetic interactions .

Q. Advanced: What strategies are employed in metabolic engineering of Saccharomyces cerevisiae for enhanced this compound production?

- Gene integration : Overexpression of tHMG1 (mevalonate pathway) and TwOSC1 (this compound synthase) increases precursor flux .

- CRISPR/Cas9 knockouts : Deleting rox1 (oxidative stress regulator) and bts1 (squalene synthase inhibitor) boosts yield to 63.91 mg/L .

- Medium optimization : Methyl-β-cyclodextrins enhance solubility, improving extracellular titers .

Q. Basic: What are the primary pharmacological activities of this compound supported by in vitro and in vivo studies?

Q. Advanced: How do molecular docking and network pharmacology elucidate this compound’s therapeutic targets in complex diseases?

- Target prediction : 17 putative this compound targets overlap with UC-related genes (e.g., AMPK, mTOR) .

- PPI networks : STRING analysis identifies core targets (e.g., IL6, TNF-α) .

- Docking scores : AutoDock Vina shows strong binding to AMPK (ΔG = -9.2 kcal/mol) .

Q. Advanced: What structural modifications of this compound enhance its bioactivity, and how are these derivatives synthesized?

- Reduction : NaBH4 reduces the C-3 ketone to epi-friedelinol (3β-OH), while Na metal yields friedelinol (3α-OH) .

- BF3·Et2O/Ac2O reactions : Convert this compound oxime to C-3 derivatives with improved solubility .

- SAR insights : The pentacyclic core is essential for anti-inflammatory activity; C-3 modifications alter potency .

Q. Advanced: How do conflicting reports on this compound’s cytotoxicity influence structure-activity relationship (SAR) studies?

While most cytotoxicity assays (e.g., MTT on 3T3-L1 cells) show no toxicity at ≤25 µM , antigenotoxicity is observed in human lymphocytes (micronucleus frequency reduction at 80 µg/mL) . SAR studies focus on balancing triterpenoid hydrophobicity (linked to membrane disruption) with polar modifications to mitigate off-target effects .

属性

IUPAC Name |

4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMXGFHWLZPCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871767 | |

| Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34539-66-7, 559-74-0 | |

| Record name | (4β,5β,8α,9β,10α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Friedelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。